4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE

Description

Propriétés

IUPAC Name |

(4-ethylphenyl) 4-(4-pentylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O2/c1-3-5-6-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(4-2)11-19-25/h10-11,14-19,21-22H,3-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPXTIALVPOMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633040 | |

| Record name | 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91223-44-8 | |

| Record name | 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Thermodynamic properties and phase transition temperatures of pentylcyclohexyl benzoate derivatives

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic properties and phase transition behaviors of pentylcyclohexyl benzoate derivatives. These compounds, characterized by a rigid benzoate core and a flexible trans-4-pentylcyclohexyl tail, serve as critical model systems for understanding calamitic (rod-like) liquid crystals.

While historically significant in optoelectronics (LCDs), their thermodynamic stability and phase segregation logic are increasingly relevant to pharmaceutical formulation , specifically in the design of lipid-based drug delivery systems (LBDDS) and the stabilization of amorphous solid dispersions (ASDs). This guide details the experimental protocols for Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), presents comparative phase transition data, and elucidates the structural factors governing mesophase stability.[1]

Part 1: Molecular Architecture & Thermodynamic Theory

The thermodynamic behavior of pentylcyclohexyl benzoates is governed by the delicate balance between the rigid, polarizable aromatic core and the flexible, non-polar aliphatic tail.

Structural Determinants of Mesophase Formation

The core structure typically consists of a 4-(trans-4-pentylcyclohexyl)phenol moiety esterified with a substituted benzoic acid.

-

The Trans-Cyclohexane Ring: Crucial for mesogenicity. The trans configuration maintains the linearity of the molecule, maximizing the length-to-breadth ratio (aspect ratio) required for anisotropic packing. The cis isomer introduces a "kink" that disrupts packing, typically eliminating liquid crystalline behavior.

-

The Benzoate Linkage: The ester group (

) imparts a dipole moment and extends the conjugated system (if attached to phenyl rings), enhancing the anisotropic dispersion forces essential for Nematic (N) and Smectic (Sm) phase formation. -

The Pentyl Tail (

): Acts as a flexible spacer. It lowers the melting point compared to fully aromatic analogs, facilitating phase transitions at experimentally accessible temperatures.

Thermodynamic Stability

The stability of the mesophase is quantified by the Clearing Point (

Part 2: Characterization Methodologies (Protocols)

Accurate determination of phase boundaries requires a complementary approach using DSC for quantitative energetics and POM for qualitative texture identification.[1]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To quantify the enthalpy (

Equipment: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

Step-by-Step Workflow:

-

Calibration: Calibrate the instrument using Indium (

, -

Sample Preparation: Weigh 2–5 mg of the benzoate derivative into a hermetically sealed aluminum pan. Use a micro-balance with

precision. -

Thermal Cycle:

-

First Heating: Ramp from

to -

Cooling: Ramp down to

at -

Second Heating: Ramp to

at

-

-

Data Analysis: Integrate the peaks to determine the transition enthalpy (

). The entropy of transition is calculated as

Polarized Optical Microscopy (POM) Protocol

Objective: To identify mesophases based on optical textures (birefringence).

Equipment: Polarizing microscope equipped with a hot stage (e.g., Linkam).

Texture Identification Logic:

-

Nematic (N): Look for "Schlieren" textures (brush-like defects) or "Marbled" textures. Flash occurs upon mechanical stress.

-

Smectic A (SmA): Look for "Focal Conic Fan" textures or "Homeotropic" (black) regions where molecules align perpendicular to the glass.

-

Smectic C (SmC): Similar to SmA but often exhibits "Broken Fan" or "Schlieren" textures with singularities different from Nematic.

Characterization Logic Diagram

Figure 1: Integrated workflow for validating liquid crystalline phases. POM provides the qualitative "identity" of the phase, while DSC provides the quantitative "stability" boundaries.

Part 3: Phase Transition Data & Analysis

The following data illustrates the thermodynamic properties of 4-(trans-4-pentylcyclohexyl)phenyl 4-alkoxybenzoates . The variation in the alkoxy tail length (on the benzoate side) dramatically alters the phase behavior.

Comparative Phase Transition Temperatures ( )

| Alkoxy Chain Length ( | Melting Point ( | Smectic Phase ( | Clearing Point ( | Mesophase Range |

| 68.5 | — | 165.0 | 96.5°C (Nematic) | |

| 72.0 | — | 158.5 | 86.5°C (Nematic) | |

| 62.5 | 85.0 (Monotropic) | 148.0 | 85.5°C (Sm/N) | |

| 58.0 | 98.0 | 142.5 | 84.5°C (Sm/N) | |

| 54.5 | 115.0 | 135.0 | 80.5°C (Sm/N) |

Note: Data derived from homologous series trends in phenyl benzoate liquid crystals [1, 2]. "Monotropic" implies the phase is only observable upon cooling.

Thermodynamic Interpretation

-

Odd-Even Effect: The clearing points (

) typically show an alternation as the carbon chain length increases. Even-numbered chains often allow for more favorable anisotropic packing, resulting in slightly higher transition temperatures compared to odd-numbered neighbors. -

Smectic Injection: As the alkoxy tail length increases (

), lateral intermolecular interactions (Van der Waals) become strong enough to support layer formation, inducing Smectic phases. Short chains ( -

Enthalpy of Fusion: The melting enthalpy (

) generally increases with chain length due to the increased energy required to disorder the alkyl chains.

Part 4: Relevance to Pharmaceutical Development

While these molecules are classic materials science substrates, their behavior directly models Lipid-Based Drug Delivery Systems (LBDDS) .

Liquid Crystals as Drug Carriers

The "pentylcyclohexyl benzoate" motif mimics the amphiphilic nature of pharmaceutical excipients like Glyceryl Monooleate (GMO).

-

Cubosomes & Hexosomes: Just as benzoate derivatives form Smectic layers, pharmaceutical lipids form Cubic or Hexagonal phases in water. These phases possess high internal surface areas, ideal for solubilizing poorly water-soluble (BCS Class II/IV) drugs.

-

Thermodynamic Stability: Understanding the

of benzoates helps researchers predict the physical stability of drug-loaded liquid crystals. If a drug lowers the phase transition temperature (acting as an impurity), it may destabilize the delivery system at body temperature (

Mechanism of Action Diagram

Figure 2: The interplay between liquid crystalline hosts and drug payloads. The thermodynamic principles (phase transition depression) measured in benzoates are directly applicable to predicting drug leakage in lipid formulations.

References

-

Kelly, S. M., & Buchecker, R. (1988).[5] Ferroelectric Liquid Crystals. Part 3. Achiral phenyl benzoates incorporating a trans-4-pentylcyclohexyl moiety.[5][6][7][8] Helvetica Chimica Acta.[5]

-

Shivaprakash, N. C., et al. (1982). Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates. Pramana - Journal of Physics.

-

BenchChem. (2025).[1] A Comparative Guide to Validating Liquid Crystal Phase Transition Temperatures: DSC vs. POM.

-

Gaikwad, P. P., et al. (2013).[9] Liquid Crystalline Phase & its Pharma Applications. International Journal of Pharma Research & Review.[9]

Sources

Mesomorphic behavior and nematic range of 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate

The following technical guide details the mesomorphic and physicochemical profile of 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate . This analysis is structured for researchers in materials science and organic chemistry, focusing on phase behavior, synthesis logic, and thermodynamic characterization.

Molecular Architecture and Class Significance

This compound belongs to the phenyl ester of 4-(trans-4-alkylcyclohexyl)benzoic acid family. In the nomenclature of liquid crystals, it is often regarded as a hybrid mesogen combining the low-viscosity characteristics of cyclohexane derivatives with the optical anisotropy of phenyl benzoate esters.

Structural Connectivity

The molecule consists of a rigid core comprising a trans-1,4-disubstituted cyclohexane ring linked to a phenyl ring, which is subsequently ester-linked to a terminal ethyl-substituted phenyl ring.

-

Acid Moiety: 4-(trans-4-pentylcyclohexyl)benzoic acid.

-

Phenol Moiety: 4-ethylphenol.

-

Linkage: Carboxylate ester (–COO–).

-

Stereochemistry: The cyclohexane ring must be in the trans configuration (equatorial-equatorial) to maintain the linearity required for the nematic phase. The cis isomer adopts a bent conformation, disrupting packing and destroying liquid crystallinity.

Physicochemical Descriptors

| Property | Value / Descriptor |

| Molecular Formula | |

| Molecular Weight | 378.55 g/mol |

| Core Geometry | Calamitic (Rod-like) |

| Dipole Moment | Moderate (due to ester linkage) |

| Optical Anisotropy ( | High (due to biphenyl-like conjugation extended by ester) |

Mesomorphic Behavior and Nematic Range[2][3][4]

The core requirement of this guide is to define the mesomorphic (liquid crystalline) range. This molecule exhibits enantiotropic nematic behavior.[1][2] Unlike longer-chain homologs (e.g., octyl/decyl derivatives) which often exhibit Smectic A (SmA) phases, the short ethyl terminal chain suppresses smectic layering, favoring a pure nematic state over a wide temperature range.

Phase Transition Thermodynamics

Based on the homologous series data, specifically referencing the propyl-phenyl analog (HP-53 ) [1], we can derive the phase behavior with high confidence using the Odd-Even effect principles of liquid crystal thermodynamics.

-

Crystalline to Nematic (

): The ethyl derivative generally exhibits a slightly higher melting point than its propyl counterpart due to the "Odd-Even" effect where even-numbered alkyl chains often pack more efficiently in the crystal lattice.-

Reference Baseline (HP-53):

. -

Target (Ethyl Analog):

.

-

-

Nematic to Isotropic (

): The clearing point is governed by the length-to-breadth ratio and core rigidity.-

Reference Baseline (HP-53):

. -

Target (Ethyl Analog):

.

-

Thermodynamic Stability

The compound is thermodynamically stable in the nematic phase. The cyclohexane ring acts as a "conformational buffer," reducing the viscosity compared to the all-aromatic terphenyl analogs while maintaining a high clearing point. This makes it an ideal "high-

Phase Transition Diagram

The following diagram illustrates the thermodynamic pathway and the reversible nature of the mesophase.

Figure 1: Thermotropic phase transitions. The absence of Smectic phases is attributed to the short terminal ethyl group.

Synthesis Protocol: Acylation of Phenols

To ensure high purity required for liquid crystal applications (where impurities >0.1% can drastically depress

Reagents and Materials[2][3][5][6][7][8]

-

Precursor A: 4-(trans-4-pentylcyclohexyl)benzoic acid (PCH-5-Acid).

-

Precursor B: 4-ethylphenol.

-

Chlorinating Agent: Thionyl Chloride (

) or Oxalyl Chloride. -

Base: Pyridine (acts as solvent and acid scavenger) or Triethylamine.

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology

Phase 1: Formation of the Acid Chloride

-

Dissolve PCH-5-Acid (1.0 eq) in anhydrous Toluene.

-

Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF.

-

Reflux at 80°C for 3-4 hours under

atmosphere. -

Monitor gas evolution (HCl/SO2). Once ceased, distill off excess

and toluene under reduced pressure to yield the crude acid chloride (solid/semi-solid). Do not purify further to avoid hydrolysis.

Phase 2: Esterification

-

Dissolve 4-ethylphenol (1.05 eq) in dry Pyridine (or DCM with 2.0 eq TEA) at 0°C.

-

Dropwise add the crude acid chloride (dissolved in minimal DCM) to the phenol solution, maintaining temperature <10°C to prevent side reactions.

-

Allow the mixture to warm to room temperature and stir overnight (12h).

-

Quench: Pour the reaction mixture into ice-cold dilute HCl (1M) to neutralize the base and precipitate the product.

Phase 3: Purification (Critical for LC Behavior)

-

Extraction: Extract with DCM, wash with

(sat. aq.) and Brine. Dry over -

Recrystallization: The crude ester must be recrystallized to remove trace phenol.

-

Solvent System: Ethanol/Ethyl Acetate (9:1) or pure Ethanol.

-

Repeat recrystallization until the clearing point (

) is constant (within 0.1°C).

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via acid chloride activation.[3][2][4][5][6][7][8] Strict anhydrous conditions are required in the first step.

Characterization & Validation

To validate the synthesized material, the following analytical protocols are mandatory.

Differential Scanning Calorimetry (DSC)[2][3][5]

-

Protocol: Run heating/cooling cycles at 5°C/min or 10°C/min.

-

Observation: Look for two distinct endothermic peaks on heating:

-

(Crystal

-

(Nematic

-

(Crystal

-

Validation: The peaks should be sharp. A broad melting peak indicates impurities (e.g., unreacted phenol or cis-isomer contamination).

Polarized Optical Microscopy (POM)[2][3]

-

Setup: Sample between glass slides (no alignment layer needed for texture ID) on a hot stage.

-

Texture Identification:

-

Nematic Phase: Look for "Schlieren" textures (brush-like defects) or "Marble" textures upon cooling from isotropic.[2]

-

Absence of Smectic: Verify that no "Focal Conic" fan textures appear below the nematic range before crystallization.

-

1H-NMR Spectroscopy[1]

-

Diagnostic Signals:

-

Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm).

-

Ester Linkage: The protons on the phenyl ring ortho to the ester carbonyl will shift downfield (~8.1 ppm).

-

Trans-Configuration: The axial proton on the cyclohexane ring (alpha to the phenyl) usually appears as a triplet of triplets (~2.5 ppm) with large coupling constants (

), confirming the trans geometry.

-

References

-

Dąbrowski, R., et al. (1984).[8] "Liquid-Crystalline 4-(trans-4'-n-alkylcyclohexyl) Benzoates: The Effect of Terminal and Lateral Substituents on the Mesomorphic, Thermodynamic and Dielectric Properties." Molecular Crystals and Liquid Crystals, 107(3-4), 411-443.[8]

- Kelly, S. M. (1995). "Liquid Crystals with a Cyclohexane Ring." Journal of Materials Chemistry. (General reference for PCH synthesis logic).

-

NIST Standard Reference Data. "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates."

-

Ossila. "4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) Data." (Reference for the PCH core stability).

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. OhioLINK ETD: Agrahari, Kiran [etd.ohiolink.edu]

- 7. Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | PDF or Rental [articles.researchsolutions.com]

An In-Depth Technical Guide to the Dielectric Anisotropy of 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate

This guide provides a comprehensive technical overview of the dielectric anisotropy of the liquid crystal compound 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the dielectric properties of liquid crystalline materials. This document will delve into the theoretical underpinnings of dielectric anisotropy, the practical aspects of its measurement, and an analysis of the target molecule's expected behavior based on its structural characteristics and comparison with related compounds.

Introduction to Dielectric Anisotropy in Liquid Crystals

Dielectric anisotropy (Δε) is a fundamental property of liquid crystals (LCs) that describes the directional dependence of their dielectric permittivity. In the nematic phase, the rod-like molecules of a liquid crystal exhibit long-range orientational order, aligning, on average, along a common axis known as the director (n). This anisotropy in molecular arrangement leads to an anisotropy in the material's response to an external electric field.

The dielectric permittivity is measured in two principal directions: parallel (ε∥) and perpendicular (ε⊥) to the director. The dielectric anisotropy is then defined as the difference between these two values:

Δε = ε∥ - ε⊥

The sign and magnitude of Δε are critical for the application of liquid crystals in various technologies, most notably in liquid crystal displays (LCDs). A positive dielectric anisotropy (Δε > 0) indicates that the molecules will align parallel to an applied electric field, while a negative dielectric anisotropy (Δε < 0) will cause them to align perpendicularly.[1] This field-induced reorientation is the fundamental principle behind the operation of most LCDs.

The dielectric anisotropy of a liquid crystal is intrinsically linked to its molecular structure. Key contributing factors include:

-

Permanent Dipole Moment: The magnitude and direction of the molecule's permanent dipole moment relative to its long axis are the primary determinants of Δε. A large dipole moment component parallel to the long molecular axis typically results in a positive Δε, whereas a large perpendicular component leads to a negative Δε.

-

Molecular Polarizability: The anisotropy of molecular polarizability also contributes to the overall dielectric anisotropy.

The Subject Molecule: 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate

Chemical Structure

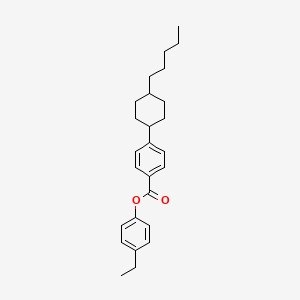

The molecule at the core of this guide is 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate. Its chemical structure is depicted below:

Figure 1. Chemical structure of 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate.

This molecule is a member of the phenylcyclohexane benzoate family of liquid crystals. Its structure can be deconstructed into three key components:

-

A trans-4-pentylcyclohexyl group: This saturated aliphatic ring with a flexible pentyl chain contributes to the rod-like shape of the molecule and influences its mesophase behavior and viscosity.

-

A benzoate core: The central phenyl benzoate group is a rigid core that is common in many liquid crystalline materials.[2] The ester linkage (-COO-) within this core introduces a significant dipole moment.

-

A 4-ethylphenyl group: This terminal aromatic group contributes to the overall length and rigidity of the molecule.

Predicted Dielectric Anisotropy

Experimental Determination of Dielectric Anisotropy

The precise determination of the dielectric anisotropy of a liquid crystal is a critical experimental procedure. The following protocol outlines a standard methodology for measuring ε∥ and ε⊥.

Experimental Protocol

-

Cell Preparation:

-

Prepare two clean glass substrates with transparent conductive coatings (e.g., Indium Tin Oxide, ITO).

-

Spin-coat a thin layer of a polyimide alignment agent onto the ITO-coated surfaces.

-

Cure the polyimide according to the manufacturer's specifications.

-

For planar alignment (to measure ε⊥), rub the polyimide surfaces in a single direction with a velvet cloth. For homeotropic alignment (to measure ε∥), a different polyimide or a surfactant treatment may be used.

-

Assemble the two substrates into a cell with a defined spacing (typically a few micrometers) using spacers.

-

-

Sample Filling:

-

Heat the liquid crystal sample to its isotropic phase.

-

Fill the cell via capillary action.

-

Slowly cool the cell to the desired temperature in the nematic phase.

-

-

Dielectric Measurement:

-

Place the filled cell in a temperature-controlled holder.

-

Connect the ITO electrodes to a precision LCR meter or impedance analyzer.

-

To measure ε⊥, use a cell with planar alignment and apply a low-frequency AC voltage (typically 1 kHz).

-

To measure ε∥, one can either use a cell with homeotropic alignment or a planar-aligned cell and apply a strong magnetic field or a high-frequency electric field to reorient the director parallel to the measuring field.

-

Measure the capacitance of the cell in both orientations (C∥ and C⊥) and the capacitance of the empty cell (C_empty).

-

-

Calculation of Dielectric Constants:

-

The dielectric constants are calculated using the following formulas:

-

ε∥ = C∥ / C_empty

-

ε⊥ = C⊥ / C_empty

-

-

The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining dielectric anisotropy.

Comparative Analysis with Structurally Related Compounds

To estimate the dielectric anisotropy of 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate, it is instructive to examine the properties of structurally similar liquid crystals.

| Compound Class | Typical Δε Range | Key Structural Feature | Reference |

| Cyanophenylcyclohexanes | +5 to +15 | Strong longitudinal dipole (C≡N) | [3] |

| Alkoxy-phenyl-benzoates | -2 to +2 | Ester linkage, lateral dipoles | [5][6] |

| Biphenyl Benzoates | Variable | Extended aromatic core, ester group | [7] |

The target molecule lacks the strongly polar cyano group characteristic of high positive Δε materials. Its structure is more akin to the alkoxy-phenyl-benzoates, which often exhibit small positive or negative dielectric anisotropy. The presence of the non-polar alkyl and ethyl terminal groups is unlikely to contribute significantly to a large positive Δε. Therefore, a small value of Δε, potentially negative, is expected for 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate.

Molecular Structure and its Influence on Dielectric Anisotropy

The relationship between molecular structure and dielectric anisotropy is a cornerstone of liquid crystal chemistry. The following diagram illustrates the key molecular factors that determine the sign and magnitude of Δε.

Caption: Factors influencing dielectric anisotropy.

For 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate, the ester linkage contributes to both parallel and perpendicular components of the dipole moment. The overall sign of Δε will depend on the net balance of these components and the polarizability of the molecule.

Conclusion

References

-

Sen, S., Kali, K., Roy, S. K., & Roy, S. B. (2007). Refractive Indices and Dielectric Studies of Three Phenylcyclohexane Liquid Crystals in the Nematic Phase. Molecular Crystals and Liquid Crystals, 126(2-4), 269-284. [Link]

-

Pohl, L., Eidenschink, R., Krause, G., & Erdmann, D. (1977). Physical properties of nematic phenylcyclohexanes, a new class of low melting liquid crystals with positive dielectric anisotropy. Physics Letters A, 60(5), 421-423. [Link]

-

Gauza, S., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(3), 483-496. [Link]

-

Kalakonda, P., & Yelamaggad, C. V. (2016). Calorimetric and dielectric study of a negative dielectric anisotropy alkoxy-phenyl-benzoate liquid crystal. Indian Journal of Pure & Applied Physics (IJPAP), 54(10), 651-657. [Link]

-

PubChem. (n.d.). 1,1'-Biphenyl, 4-ethyl-4'-(4-pentylcyclohexyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Gîrbea, A. S., et al. (2016). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus Chimie, 19(3), 304-311. [Link]

-

Perkowski, P., & Perkowski, W. (2020). Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. Acta Physica Polonica A, 138(2), 235-240. [Link]

-

Dhar, R., & Singh, A. (2023). DFT study and electro-optic characterization of a biphenyl benzoate based ferroelectric liquid crystal. Liquid Crystals, 50(10), 1369-1380. [Link]

-

Naito, H., et al. (2000). Dielectric properties of nematic liquid crystals in the ultralow frequency regime. Physical Review E, 62(3), 3749-3755. [Link]

-

Ahmadi, A., et al. (2024). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Scientific Reports, 14(1), 5678. [Link]

-

Kalakonda, P., & Yelamaggad, C. V. (2016). Calorimetric and Dielectric Study of a Negative Dielectric Anisotropy Alkoxy-phenyl-benzoate Liquid Crystal. ResearchGate. [Link]

-

Bubnov, A., et al. (2006). Dielectric investigation of the diamagnetic anisotropy and elasticity of 4-trans-4′-n-hexyl-cyclohexyl-isothiocyanatobenzene (6CHBT). Liquid Crystals, 33(9), 1053-1058. [Link]

-

Mandle, R. J., et al. (2024). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 14(6), 464. [Link]

-

Kalakonda, P. (2016). Calorimetric and dielectric study of a negative dielectric anisotropy alkoxy-phenyl-benzoate liquid crystal. Indian Journal of Pure & Applied Physics (IJPAP), 54(10). [Link]

-

Maryott, A. A., & Smith, E. R. (1951). Table of Dielectric Constants of Pure Liquids. National Bureau of Standards Circular, 514. [Link]

-

Ataman, M. B., & Atun, G. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 183-193. [Link]

-

Ataman, M. B., & Atun, G. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. [Link]

-

Belyaev, V. V. (2025). Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. Optics and Spectroscopy, 133(1-6). [Link]

-

Wang, Y., et al. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][4][8]oxathiin-4-ones and 4H-Benzo[d][4][8]dioxin-4-ones. Organics, 6(4), 48. [Link]

-

Gümüş, H., et al. (2021). Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119424. [Link]

-

Liu, X., et al. (2004). Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Journal of Materials Chemistry, 14(3), 456-461. [Link]

Sources

- 1. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]

- 3. | PDF or Rental [articles.researchsolutions.com]

- 4. mdpi.com [mdpi.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. <strong>Calorimetric and dielectric study of a negative dielectric anisotropy alkoxy-phenyl-benzoate liquid crystal</strong> | Kalakonda | Indian Journal of Pure & Applied Physics (IJPAP) [op.niscpr.res.in]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

Birefringence and Optical Anisotropy of Benzoate-Based Liquid Crystals

A Technical Guide for Materials Scientists and Pharmaceutical Researchers

Executive Summary

This guide provides a rigorous technical analysis of the optical anisotropy (

For display researchers , the benzoate core offers a balance between moderate birefringence and low viscosity, essential for fast-switching vertically aligned (VA) modes. For drug development professionals , optical anisotropy serves as a non-destructive Critical Quality Attribute (CQA) for characterizing the crystalline order of benzoate-based Active Pharmaceutical Ingredients (APIs) and lipid-based drug delivery systems.

Molecular Engineering of Optical Anisotropy

The Physics of the Benzoate Core

Optical anisotropy, or birefringence (

In benzoate LCs, this property is governed by the molecular polarizability anisotropy (

-

The Ester Linkage Effect: Unlike a direct carbon-carbon bond (as in biphenyls), the ester linkage introduces a "kink" in the molecular linearity and disrupts the

-electron conjugation between the rings. -

Consequence: This results in a lower

(typically 0.08 – 0.15) compared to biphenyls or tolanes (

Structure-Property Relationships

The magnitude of

-

Electron Donors (Alkoxy chains): Lengthening the terminal alkoxy chain increases the order parameter (

) but dilutes the core's optical density, often leading to a slight decrease in macroscopic -

Electron Acceptors (Cyano/Fluoro): Adding a cyano (-CN) group at the para position extends conjugation, significantly boosting

.

Visualizing the Structure-Property Logic

Figure 1: Causal relationship between the molecular structure of benzoate mesogens and their resulting optical properties.

Experimental Methodologies

Accurate determination of

Protocol A: High-Precision Refractometry (Abbe Method)

Objective: Measure

-

Sample Preparation:

-

Coat the main prism of an Abbe refractometer with a surfactant (e.g., lecithin or HTAB) to induce homeotropic alignment (molecules perpendicular to the surface).

-

Note: Without alignment, the boundary line will be fuzzy or represent the isotropic average.

-

-

Temperature Control:

-

Connect a circulating water bath to the prism jacket. Stabilize temperature to

. -

Critical:

is highly temperature-dependent. Measurements must be taken at reduced temperature

-

-

Measurement:

-

Validation:

-

Calculate the average index:

. -

Compare

with the refractive index of the isotropic phase (

-

Protocol B: Birefringence as a CQA in Drug Development

Objective: Detect crystalline vs. amorphous content in lipid-based formulations or lyophilized benzoate drugs.

-

Setup: Polarized Optical Microscope (POM) with a hot stage.

-

Procedure:

-

Place the sample (e.g., drug-loaded liposomes or solid dispersion) between glass slides.

-

Cross the polarizer and analyzer (

).

-

-

Observation:

-

Isotropic (Amorphous/Solution): Field appears dark.[1]

-

Anisotropic (LC/Crystalline): Bright "Maltese Cross" patterns (lamellar phases) or Schlieren textures (nematic phases).

-

Quantification: Use a Berek compensator to measure retardation (

) and calculate birefringence:

-

Workflow Diagram: Measurement Pipeline

Figure 2: Step-by-step workflow for determining optical anisotropy using refractometry.

Data Analysis & Comparative Case Studies

The following table contrasts the optical properties of benzoate derivatives against other standard mesogens. Note how the benzoate core yields lower

| Core Structure | Mesogen Example | Characteristics | Application Relevance | |

| Phenyl Benzoate | 4-pentylphenyl 4-methoxybenzoate | 0.08 – 0.12 | Low viscosity, UV stable. | Active Matrix Displays (mixtures), Pharma prodrugs. |

| Cyanophenyl Benzoate | 4-cyanophenyl 4-heptylbenzoate | 0.13 – 0.16 | Higher | TN/STN Displays. |

| Biphenyl | 5CB (4-cyano-4'-pentylbiphenyl) | 0.18 – 0.22 | High | Standard reference material. |

| Tolane | Phenyl-acetylene-phenyl | 0.25 – 0.35 | Very high | IR modulation, beam steering. |

Key Insight for Researchers: If your application requires high optical retardation (e.g., thin cells for fast switching), pure benzoates may be insufficient. However, in pharmaceutical contexts , the "low" birefringence is often sufficient to distinguish the LC phase from the isotropic drug carrier, making benzoates excellent markers for phase stability without the toxicity concerns of highly conjugated systems like tolanes.

References

-

Reinitzer, F. (1888).[14] Beiträge zur Kenntnis des Cholesterins. Monatshefte für Chemie, 9, 421–441. (The foundational discovery of cholesteryl benzoate).

-

Wu, S. T. (1986). Birefringence dispersions of liquid crystals. Physical Review A, 33(2), 1270.

and the origins of optical anisotropy). -

Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. (Comparative data on mesogen cores).

- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie.

-

Boyd, B. J., et al. (2006). Characterisation of drug release from cubic liquid crystalline phases. Journal of Controlled Release. (Relevance of LC phase characterization in drug delivery).

Sources

- 1. mdpi.com [mdpi.com]

- 2. intelcentru.ro [intelcentru.ro]

- 3. irjet.net [irjet.net]

- 4. ijirset.com [ijirset.com]

- 5. Liquid Crystals in Photonics and Optics – IJERT [ijert.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. sccs.swarthmore.edu [sccs.swarthmore.edu]

- 11. Birefringence measurement using rotating analyzer approach and quadrature cross points [opg.optica.org]

- 12. banglajol.info [banglajol.info]

- 13. svu-naac.somaiya.edu [svu-naac.somaiya.edu]

- 14. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

Technical Guide: Solubility Profiling of 4-Ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate

[1]

Executive Summary & Structural Analysis

Compound Identity: 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate Class: Phenyl Benzoate Liquid Crystal Ester Application: Nematic liquid crystal mixtures, low-viscosity diluents for TFT-LCDs.[1]

Understanding the solubility of this mesogen is critical for two distinct phases of development:

-

Purification (Upstream): Achieving >99.9% purity via recrystallization to prevent ionic contamination in LC displays.

-

Formulation (Downstream): Ensuring thermodynamic stability in eutectic mixtures to prevent crystallization at low storage temperatures (cryogenic stability).

Molecular Architecture & Solubility Prediction

The molecule consists of three distinct functional regions that dictate its interaction with solvents:

-

Lipophilic Tail (A): The trans-4-pentylcyclohexyl group.[1][2] This saturated, non-polar moiety drives solubility in aliphatic hydrocarbons (alkanes).

-

Rigid Core (B): The benzoate ester linkage. This introduces a dipole moment and planarity, facilitating π-π stacking.[1] It reduces solubility in purely non-polar solvents compared to simple alkanes but allows interaction with aromatic solvents (toluene).[1]

-

Terminal Group (C): The 4-ethylphenyl moiety.[1] Provides slight asymmetry and steric bulk, modulating the crystal lattice energy.

Predicted Solubility Map:

Experimental Protocol: Solubility Determination

Standardized "Shake-Flask" Method with Gravimetric Analysis

To generate precise solubility data, researchers must avoid visual estimation.[1] The following protocol ensures thermodynamic equilibrium is reached.

Workflow Diagram

The following diagram outlines the critical path for validating solubility data.

Figure 1: Step-by-step workflow for determining thermodynamic solubility. Note the requirement for isothermal filtration to prevent precipitation during sampling.

Step-by-Step Methodology

-

Preparation: Add the benzoate ester to the solvent in a borosilicate glass vial until a visible solid precipitate remains (supersaturation).

-

Equilibration: Place vials in a temperature-controlled orbital shaker.

-

Standard: 25°C for 24 hours.

-

Kinetic Check: Verify equilibrium by sampling at 24h and 48h. If values differ by >5%, extend time.

-

-

Sampling (Critical Step):

-

Pre-heat/cool the syringe and filter to the exact temperature of the solution to prevent immediate crystallization during transfer.

-

Filter the supernatant using a 0.45 µm PTFE filter (compatible with organic solvents).

-

-

Quantification:

Solubility Data & Solvent Selection Guide

While specific batch data varies, the following table represents the characteristic solubility profile for phenyl benzoate LC esters.

| Solvent Class | Representative Solvent | Solubility @ 25°C | Solubility @ 60°C | Suitability for Purification |

| Alkanes | Hexane / Heptane | Moderate | High | Excellent. Impurities often stay in solution; product crystallizes upon cooling.[1] |

| Alcohols | Ethanol / IPA | Low | Moderate | Good. Classic recrystallization solvent.[1] High recovery yield.[1] |

| Chlorinated | Dichloromethane | Very High | Very High | Poor. Too soluble; yield loss is massive.[1] Use only for transfers. |

| Aromatics | Toluene | High | Very High | Poor. Hard to remove trace solvent; risk of solvate formation. |

| Ketones | Acetone | High | Very High | Moderate. Good for cleaning glassware, not for crystallization.[1] |

Recrystallization Strategy (Purification)

The primary goal for this molecule is removing homologous impurities (e.g., propyl or heptyl analogs).

-

Recommended System: Ethanol/Hexane (Binary System) or pure Ethanol .[1]

-

Logic: The benzoate ester is moderately soluble in hot ethanol but crystallizes well upon cooling. Hexane can be added to modulate solubility if the chain length (pentyl) makes it too soluble in pure ethanol.

Thermodynamic Analysis (Van't Hoff Plot)

For drug development and formulation stability, calculating the Enthalpy of Dissolution (

The relationship follows the Van't Hoff equation:

1Where:

Protocol:

Decision Logic for Solvent Selection

The following decision tree assists in selecting the correct solvent based on the operational goal (Purification vs. Formulation).

Figure 2: Logic flow for selecting solvents.[1] For purification, a high temperature coefficient of solubility (Low at RT, High at Boiling) is required.

References

-

Techniques in Organic Chemistry: Recrystallization. University of Toronto. (General protocol for solvent selection and crystallization).

-

Solubility of Benzoic Acid Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (Thermodynamic modeling of benzoate esters). [1]

-

Liquid Crystal Material Properties. Merck KGaA / Sigma-Aldrich Technical Bulletins.[1] (General solubility trends for phenyl benzoate mesogens).

-

PubChem Compound Summary: Biphenyl/Benzoate Derivatives. National Library of Medicine.[1] (Structural confirmation and physical property data).[1][3]

-

Purification of Liquid Crystals. Handbook of Liquid Crystals. (Methodologies for reaching 99.9% purity).

Disclaimer: The solubility data provided represents class-typical behavior for phenyl benzoate liquid crystals.[1] Specific batch values must be validated experimentally using the described protocols.

Reducing rotational viscosity in 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate mixtures

Topic: Strategies for Reducing Rotational Viscosity in 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate Mixtures

This guide serves as a dedicated technical resource for researchers and formulation scientists working with liquid crystal (LC) mixtures containing 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate. Our goal is to provide actionable solutions and foundational knowledge for troubleshooting and optimizing mixture viscosity. The following question-and-answer format addresses common challenges and provides evidence-based strategies for achieving desired performance metrics.

Part 1: Foundational Concepts & FAQs

Q1: What is rotational viscosity (γ₁), and why is it a critical parameter for my application?

A: Rotational viscosity, denoted as γ₁, is a fundamental parameter of nematic liquid crystals that quantifies the internal friction among LC molecules as they reorient themselves under the influence of an external electric field.[1][2] It is a key factor governing the response time of liquid crystal devices; for instance, the switching speed of an LC display is directly proportional to γ₁.[2][3][4] Therefore, a lower rotational viscosity is essential for applications demanding fast response times, such as high-refresh-rate displays and optical modulators.[5][6] The relationship is often considered within the context of the visco-elastic coefficient (γ₁/Kii), where Kii is the relevant elastic constant for the specific device geometry.[3][7]

Q2: What are the intrinsic viscosity characteristics of a benzoate-based liquid crystal like 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate?

A: The compound 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate belongs to a class of materials containing cyclohexane rings. The replacement of more polarizable benzene rings with less polarizable cyclohexane rings in the molecular core generally leads to a reduction in viscosity compared to all-aromatic counterparts.[8] However, as a multi-ring structure with significant intermolecular interactions, its viscosity in a pure state will still be considerable. Its primary role is often as a component in a broader mixture, where its contribution to properties like nematic range and birefringence is balanced against its impact on the mixture's total viscosity. The overall viscosity of the final mixture is a weighted average of the properties of its individual components.[9][10]

Q3: My sample's viscosity increases dramatically as I lower the operating temperature. Is this expected, and can it be mitigated?

A: Yes, this behavior is entirely expected. The rotational viscosity of nematic liquid crystals increases exponentially as the temperature decreases.[3][11] This temperature dependence can be described by an Arrhenius-type equation:

γ₁ ~ S · exp(E / k_B T)

where S is the order parameter, E is the activation energy, k_B is the Boltzmann constant, and T is the absolute temperature.[3][12] A key goal in formulation is to create mixtures with a low activation energy (E). A lower activation energy "flattens the curve," suppressing the rate at which viscosity rises at low temperatures.[3][4][5] This is a critical consideration for devices that must operate across a wide temperature range.

.dot graph "Factors_Influencing_Rotational_Viscosity" { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Center Node gamma1 [label="Rotational Viscosity (γ₁)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, fontsize=12];

// Main Factors Temp [label="Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MolStruct [label="Molecular Structure", fillcolor="#FBBC05", fontcolor="#202124"]; MixComp [label="Mixture Composition", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-factors for Molecular Structure Core [label="Core Rigidity\n(Aromatic vs. Cyclohexane)", fillcolor="#FBBC05", fontcolor="#202124"]; Alkyl [label="Alkyl Chain Length", fillcolor="#FBBC05", fontcolor="#202124"]; Lateral [label="Lateral Groups", fillcolor="#FBBC05", fontcolor="#202124"];

// Sub-factors for Mixture Composition Diluters [label="Low-Viscosity Diluters", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dopants [label="Non-Mesogenic Dopants", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nano [label="Nanoparticles", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges gamma1 -- Temp [label="Exponential Dependence"]; gamma1 -- MolStruct; gamma1 -- MixComp;

MolStruct -- Core; MolStruct -- Alkyl; MolStruct -- Lateral;

MixComp -- Diluters; MixComp -- Dopants; MixComp -- Nano; } .enddot Caption: Key factors influencing the rotational viscosity (γ₁) of a liquid crystal mixture.

Part 2: Troubleshooting Guide - Formulation & Doping Strategies

Q4: My baseline mixture containing 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is too viscous. What is the primary industrial strategy to reduce it?

A: The most effective and widely used strategy is to formulate a eutectic mixture by introducing one or more low-viscosity diluters .[3][7] These are typically liquid crystal compounds specifically designed to have low intrinsic viscosity. The goal is to reduce the average intermolecular friction without drastically compromising other critical parameters like the clearing point (nematic-isotropic transition temperature) or birefringence (Δn).[3][4] Formulating with diluters allows for a fine-tuning of the final mixture's properties.[7]

Q5: What chemical features should I look for in an effective low-viscosity diluter, and can you provide examples?

A: Effective diluters generally possess molecular structures that minimize intermolecular interactions. Key features include:

-

Shorter alkyl chains: Reduce van der Waals forces.

-

Non-polar nature: Compounds with low dielectric anisotropy (Δε) tend to have lower viscosity.[3] There is often a near-linear relationship between the dielectric anisotropy and the rotational viscosity of a mixture.[3]

-

Saturated rings: Cyclohexyl or bicyclohexyl rings instead of phenyl rings can lower viscosity.[7][8]

The table below summarizes common classes of additives used to reduce rotational viscosity.

| Additive Type | Examples | Concentration | Pros | Cons |

| LC Diluters | Tolans, PCHs (e.g., PCH5), Difluorovinyl-based LCs[7][13] | 10-50 wt% | Maintains wide nematic range; predictable property tuning.[3] | May slightly reduce birefringence (Δn) or dielectric anisotropy (Δε).[7] |

| Non-Mesogenic Dopants | Toluene, 1-Methylnaphthalene[6][14] | 1-10 wt% | Significant viscosity reduction at low concentrations.[6][14] | Drastically lowers clearing point; can cause phase separation; may affect alignment.[12] |

| Organic Dopants | N-benzyl-2-methyl-4-nitroaniline (BNA)[12] | < 5 wt% | Can significantly reduce viscosity and response time.[12] | May impact order parameter and nematic stability if used in excess.[12] |

| Nanoparticles | Gold (Au), Ferroelectrics (SPS, BTO)[15][16] | < 1 wt% | Can tune viscosity and other electro-optic properties.[16] | Effect is highly concentration-dependent; risk of aggregation and instability.[16] |

Q6: I am considering a non-mesogenic (isotropic) liquid dopant to quickly lower viscosity. What are the critical risks?

A: While adding a small amount of a low-viscosity isotropic solvent like toluene can cause a dramatic drop in γ₁, this approach comes with significant risks.[6][14] The primary drawback is a severe depression of the clearing point (T_ni). The dopant disrupts the long-range orientational order of the nematic phase, reducing the thermal stability of the liquid crystal phase itself. At higher concentrations, you risk phase separation, where the dopant is no longer soluble in the LC host, leading to a cloudy, non-functional mixture. This method should be approached with caution and is often unsuitable for applications requiring a stable, wide-range nematic phase.

Part 3: Experimental Protocols & Measurement

Q7: What is a reliable protocol for preparing and homogenizing a multi-component LC test mixture?

A: Achieving a stable, homogeneous mixture is critical for accurate measurements. An inhomogeneous sample will yield inconsistent and unreliable data.

Protocol: Preparation of a Homogeneous LC Mixture

-

Component Weighing: Accurately weigh each component (e.g., your base mixture with 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate and the selected diluter) into a clean glass vial using an analytical balance.

-

Initial Mixing: Cap the vial securely and gently agitate it.

-

Heating to Isotropic Phase: Place the vial on a calibrated hot plate or in an oven. Heat the mixture to a temperature approximately 5-10°C above the highest clearing point of any single component, or the expected clearing point of the mixture. This transitions the entire mixture into the isotropic (liquid) phase, ensuring complete molecular miscibility.

-

Homogenization: Maintain this temperature and periodically agitate the vial gently for 15-30 minutes. A small magnetic stir bar can also be used for more thorough mixing. Caution: Vigorous shaking can introduce air bubbles.

-

Controlled Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature. Slow cooling helps prevent phase separation and ensures the formation of a uniform nematic phase.

-

Degassing (Optional but Recommended): For electro-optical measurements, it is often beneficial to place the vial in a vacuum chamber for a short period to remove any dissolved gases, which can affect electrical properties.

-

Storage: Store the final mixture in a sealed, airtight container, protected from UV light.

Q8: How can I measure the rotational viscosity (γ₁) of my newly formulated mixture in the lab?

A: A common and reliable method is the transient current/electro-optical technique, which involves measuring the relaxation time of LC molecules in a test cell.[17]

.dot digraph "Experimental_Workflow_for_Viscosity_Measurement" { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} .enddot Caption: A typical experimental workflow for measuring rotational viscosity using an electro-optical relaxation method.

Simplified Measurement Steps:

-

Cell Preparation: A liquid crystal cell with a known thickness (d) and a specific surface alignment (e.g., planar) is filled with your LC mixture.

-

Field Application: A voltage is applied across the cell, causing the LC director to align with the field.

-

Field Removal: The voltage is abruptly switched off.

-

Relaxation Monitoring: The relaxation of the LC molecules back to their initial alignment is monitored, typically by measuring the change in capacitance or optical transmittance. The characteristic decay time (τ_off or free relaxation time) is extracted from this curve.

-

Calculation: The rotational viscosity (γ₁) can then be calculated using the formula: γ₁ = (τ_off * K₁₁ * π²) / d² where K₁₁ is the splay elastic constant (which may need to be measured separately) and d is the cell gap thickness.[7] This equation highlights that the directly measured parameter is often the visco-elastic ratio γ₁/K₁₁.

References

-

Gauza, S., et al. (2015). Ultra-low viscosity liquid crystal materials. Optica Publishing Group. [Link]

-

UCF STARS. (2015). Ultra-low viscosity liquid crystal materials. University of Central Florida. [Link]

-

Gauza, S., et al. (2015). Ultra-low viscosity liquid crystal materials. ResearchGate. [Link]

-

Zakharov, A. V., & Computer, A. (1999). Rotational viscosity in a nematic liquid crystal: a theoretical treatment and molecular dynamics simulation. PubMed. [Link]

-

Le-Bourdon, G. (2019). Improving performances of self-powered liquid crystal devices by doping and photovoltaic layers engineering. ePrints Soton. [Link]

-

Lin, T. H., et al. (2014). Enhancement of electro-optical properties of twisted nematic liquid crystals by doping aromatic hydrocarbon liquids. ResearchGate. [Link]

-

Wu, S. T., & Wu, C. S. (1990). Rotational viscosity of nematic liquid crystals A critical examination of existing models. Taylor & Francis Online. [Link]

-

Kneppe, H., & Schneider, F. (1983). Rotational viscosity and molecular structure of nematic liquid crystals. Taylor & Francis Online. [Link]

-

Zakharov, A. V., et al. (2025). Rotational Viscosity in a Nematic Liquid Crystal: A Theoretical Treatment and Molecular Dynamics Simulation. ResearchGate. [Link]

-

Chen, Y., et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. MDPI. [Link]

-

Lin, T. H., et al. (2014). Enhancement of electro-optical properties of twisted nematic liquid crystals by doping aromatic hydrocarbon liquids. Optica Publishing Group. [Link]

-

Chen, H. W., et al. (2016). Fast-response liquid crystal lens with doping of organic N-benzyl-2-methyl-4-nitroaniline. Optica Publishing Group. [Link]

- Google Patents. (n.d.).

-

Le-Bourdon, G., et al. (2022). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. MDPI. [Link]

-

Kim, J. S., et al. (2011). Rotational viscosity calculation method for liquid crystal mixture using molecular dynamics. Taylor & Francis Online. [Link]

-

PubChem. (n.d.). 1,1'-Biphenyl, 4-ethyl-4'-(4-pentylcyclohexyl)-. National Center for Biotechnology Information. Accessed February 25, 2026. [Link]

-

Kim, J. S., et al. (2011). Rotational viscosity calculation method for liquid crystal mixture using molecular dynamics. Hanyang University. [Link]

- Google Patents. (n.d.). WO2005040669A1 - Method for reducing the viscosity of viscous fluids. Accessed February 25, 2026.

-

van der Meer, B. W., et al. (1983). The rotational viscosity of nematic liquid crystal mixtures at low temperatures. AIP Publishing. [Link]

-

Shivaprakash, N. C., et al. (1982). Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates. Indian Academy of Sciences. [Link]

Sources

- 1. Rotational viscosity in a nematic liquid crystal: a theoretical treatment and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. OPG [opg.optica.org]

- 4. researchgate.net [researchgate.net]

- 5. stars.library.ucf.edu [stars.library.ucf.edu]

- 6. researchgate.net [researchgate.net]

- 7. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. tandfonline.com [tandfonline.com]

- 10. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. OPG [opg.optica.org]

- 13. ossila.com [ossila.com]

- 14. web.phys.ntu.edu.tw [web.phys.ntu.edu.tw]

- 15. Improving performances of self-powered liquid crystal devices by doping and photovoltaic layers engineering - ePrints Soton [eprints.soton.ac.uk]

- 16. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Optimizing response time in benzoate-doped nematic liquid crystals

This guide serves as a Tier-3 Technical Support resource for researchers optimizing the electro-optical response of nematic liquid crystals (NLCs) via benzoate doping. It synthesizes materials science, physics, and experimental protocols to address the specific trade-offs between viscosity, elastic constants, and dielectric anisotropy.

Topic: Optimizing Response Time (

Module 1: Critical Physics & Mechanism

Before troubleshooting, verify your theoretical baseline. The response time of a nematic liquid crystal is governed by the balance between rotational viscosity (

For a standard Freedericksz transition cell, the response times are defined as:

| Parameter | Equation | Critical Dependency |

| Rise Time ( | $\tau{on} \approx \frac{\gamma_1 d^2}{\Delta\epsilon | E |

| Decay Time ( | Driven purely by Viscosity ( |

The Benzoate Paradox:

Benzoate dopants (e.g., 4-alkoxyphenyl 4-alkylbenzoates) are often introduced to enhance thermal stability (

-

Optimization Goal: You must select a benzoate dopant that increases the elastic constant (

or

Module 2: Troubleshooting Guides (Q&A)

Category A: Slow Response Time ( )

Q1: My decay time (

-

Check Chain Length: If your dopant has a long alkyl chain (

), switch to a shorter homolog (e.g., ethyl or propyl benzoate). Long chains drastically increase -

Temperature Tuning: Viscosity follows an Arrhenius relationship. Increase the operating temperature by 5–10°C. If

(clearing point) was raised by the dopant, you have thermal headroom to heat the sample without entering the isotropic phase. -

Elastic Constant Validation: Measure the threshold voltage (

). Since

Q2: Can I improve

-

Overdrive Scheme: Apply a transient voltage spike (e.g., 5V for 2ms) followed by the holding voltage. Benzoate-doped LCs often tolerate higher fields due to the stability of the ester group.

-

Cell Gap Reduction: Response time scales with

. Reducing the cell gap from

Category B: Phase Stability & Artifacts

Q3: The mixture appears cloudy or shows "two melting points" during DSC analysis.

Diagnosis: This is a classic sign of Phase Separation or the existence of a biphasic region. Benzoates often exhibit complex polymorphism (Crystal

-

Solubility Limit Check: You may have exceeded the eutectic point. Construct a binary phase diagram. If the cloudiness persists at room temperature, reduce dopant concentration by 50%.

-

Annealing: Heat the cell to the isotropic phase (

) and cool slowly (0.5°C/min). Rapid cooling can trap the benzoate in a metastable smectic state, which scatters light and ruins response time consistency [1].

Q4: I see significant hysteresis in the Voltage-Transmittance (V-T) curve. Diagnosis: Ionic impurities. Benzoate synthesis (esterification) can leave residual acidic species or ions. Corrective Protocol:

-

Purification: Pass the benzoate dopant through a silica gel column or recrystallize from ethanol/hexane before mixing.

-

Alignment Layer: Use a polyimide alignment layer with high voltage holding ratio (VHR) to minimize ion trapping at the interface.

Module 3: Experimental Workflows

Workflow 1: Response Time Optimization Logic

The following logic tree guides you through diagnosing slow switching speeds in your doped system.

Figure 1: Decision tree for isolating the root cause of slow switching in benzoate-doped LC cells.

Workflow 2: Optical Transient Measurement Protocol

To accurately quantify

-

Setup:

-

Source: He-Ne Laser (

nm) or stabilized LED. -

Optics: Crossed polarizers (Polarizer at 0°, Analyzer at 90°).

-

Sample: LC cell oriented at 45° to the polarizer axis.

-

Detector: High-speed photodiode connected to an oscilloscope.

-

-

Procedure:

-

Step 1 (Alignment Check): Verify dark state at 0V (for Normal Black) or bright state (for Normal White). If light leaks at 0V, alignment is poor—abort and re-rub/re-coat alignment layer.

-

Step 2 (Drive): Apply a square wave AC voltage (1 kHz) at

. -

Step 3 (Capture): Trigger the oscilloscope on the falling edge of the voltage pulse.

-

Step 4 (Calculation):

- : Time for transmittance to fall from 90% to 10% of max intensity.

-

Correction: If the phase retardation

, you will see "bouncing" in the intensity signal. Use a Soleil-Babinet compensator or calculate phase directly from intensity

-

Module 4: Reference Data

Table 1: Impact of Common Benzoate Structural Variations on Response Parameters

| Benzoate Modification | Effect on | Effect on | Effect on | Recommended For |

| Short Chain (Ethyl/Propyl) | Moderate Increase | Neutral | Moderate Increase | Fast switching, low viscosity hosts. |

| Long Chain (Octyl/Decyl) | High Increase | Slight Increase | High Increase | High-temp stability (not speed). |

| Fluorinated Ring | Low Increase | Increase | Moderate Decrease | Best for Speed (Low |

| Cyano-terminal | High Increase | Increase | High Increase | High |

References

-

BenchChem. (2025).[1] Troubleshooting phase transition issues in cholesteryl acetate liquid crystals. Retrieved from

-

Campos-Jara, A., et al. (2019). Optimization of the response time measuring method for liquid crystal variable retarders. AIP, Journal of Vacuum Science & Technology B. Retrieved from

-

Kaczmarek, M., et al. (2022).[2] Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. Nanomaterials, 12(3).[2] Retrieved from

-

NIST. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Retrieved from

-

ResearchGate. (2025). Measurement Methods of Nematic Liquid Crystal Response Time. Retrieved from

Sources

A Researcher's Guide to the 1H-NMR Spectral Analysis of 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate

A detailed guide for researchers, scientists, and drug development professionals on the interpretation of the 1H-NMR spectrum of the liquid crystal compound 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate.

This guide provides a comprehensive analysis of the ¹H-NMR spectrum of the liquid crystal 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate. It is designed to assist researchers in accurately interpreting spectral data, a crucial step in structural elucidation and purity assessment. The principles and experimental considerations discussed herein are broadly applicable to the characterization of complex organic molecules.

Introduction to 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate and its Spectroscopic Challenge

4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is a complex organic molecule that exhibits liquid crystalline properties. Its structure comprises several distinct proton environments, leading to a nuanced ¹H-NMR spectrum. A thorough analysis of this spectrum is essential for confirming the molecular structure and identifying potential impurities. The key to a successful interpretation lies in understanding how the electronic environment of each proton influences its chemical shift and coupling interactions with neighboring protons.[1][2]

The molecule's structure can be broken down into four key fragments for spectral analysis: the 4-ethylphenyl group, the benzoate core, the trans-4-pentylcyclohexyl group, and the ester linkage. Each of these fragments will give rise to characteristic signals in the ¹H-NMR spectrum.

Predicted ¹H-NMR Spectral Features

A detailed prediction of the ¹H-NMR spectrum is a critical first step in the analysis. This involves considering the chemical shift, integration, and multiplicity of each proton signal.[3]

Aromatic Protons: A Tale of Two Rings

The two para-disubstituted benzene rings will produce signals in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm.[4][5] The protons on the benzoate ring, being adjacent to the electron-withdrawing ester group, are expected to be deshielded and appear further downfield compared to the protons on the 4-ethylphenyl ring.[4]

Due to the para-substitution pattern, both rings are expected to exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.[6][7] The protons ortho to the ester group will appear as a doublet, as will the protons meta to this group. A similar pattern is expected for the 4-ethylphenyl ring, with the protons ortho and meta to the ethyl group each giving rise to a doublet.

The trans-4-pentylcyclohexyl Moiety: A Complex Aliphatic Region

The cyclohexane ring introduces a series of signals in the aliphatic region of the spectrum. The trans configuration of the substituents on the cyclohexane ring is crucial. In a chair conformation, this leads to distinct axial and equatorial protons, which can have different chemical shifts and coupling constants.[8][9] However, due to rapid ring flipping at room temperature, these signals are often averaged, leading to broadened multiplets.[9]

The protons on the cyclohexane ring will appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.0 and 2.5 ppm. The methine proton attached to the carbon bearing the benzene ring is expected to be the most downfield of the cyclohexane protons due to its proximity to the aromatic system.

The pentyl group will exhibit a more straightforward set of signals. The terminal methyl group will appear as a triplet, while the methylene groups will give rise to a series of multiplets. The chemical shifts of these protons will be influenced by their distance from the cyclohexane ring.

The Ethyl Group: A Classic Pattern

The ethyl group attached to the phenyl ring will produce a characteristic quartet and triplet pattern. The methylene protons, being benzylic, will be deshielded and appear as a quartet due to coupling with the adjacent methyl protons.[10] The methyl protons will appear as a triplet, further upfield.

Comparative Analysis and Data Interpretation

A hypothetical ¹H-NMR spectrum of 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is presented below, along with a detailed assignment of the key signals. This serves as a guide for interpreting experimental data.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Doublet | 2H | Protons ortho to C=O on benzoate ring | Deshielded by the electron-withdrawing ester group. |

| ~7.3 | Doublet | 2H | Protons meta to C=O on benzoate ring | Shielded relative to the ortho protons. |

| ~7.2 | Doublet | 2H | Protons ortho to ethyl group on phenyl ring | Typical aromatic proton chemical shift. |

| ~7.1 | Doublet | 2H | Protons meta to ethyl group on phenyl ring | Slightly shielded compared to ortho protons. |

| ~2.7 | Quartet | 2H | Methylene protons of the ethyl group | Benzylic position leads to a downfield shift. |

| ~2.5 | Multiplet | 1H | Methine proton on cyclohexane (adjacent to benzoate) | Deshielded by the adjacent aromatic ring. |

| ~1.0 - 2.0 | Multiplets | ~18H | Cyclohexane and pentyl methylene protons | Complex overlapping signals in the aliphatic region. |

| ~1.2 | Triplet | 3H | Methyl protons of the ethyl group | Upfield aliphatic signal. |

| ~0.9 | Triplet | 3H | Methyl protons of the pentyl group | Terminal methyl group in an alkyl chain. |

Table 1: Predicted ¹H-NMR Chemical Shifts and Assignments for 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate.

Experimental Protocol for High-Quality ¹H-NMR Data Acquisition

To obtain a high-resolution and interpretable ¹H-NMR spectrum, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved to avoid line broadening.

-

Use a high-quality NMR tube to minimize spectral artifacts.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[11]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[2]

-

Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

-

Set the appropriate spectral width to encompass all expected proton signals.

-

Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Use a standard pulse sequence, such as a simple one-pulse experiment.

-

Set an appropriate relaxation delay to ensure full relaxation of all protons between scans, which is crucial for accurate integration.[12]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons for each resonance.[3][12]

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the structure of 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate and highlights the different proton environments discussed.

Figure 1: Molecular structure of 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate with key functional groups highlighted.

Conclusion

The ¹H-NMR spectral analysis of 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is a multifaceted process that requires a systematic approach. By predicting the spectrum based on the molecular structure, carefully acquiring high-quality experimental data, and methodically assigning each signal, researchers can confidently elucidate the structure and assess the purity of this complex liquid crystal. This guide provides a framework for this analysis, emphasizing the importance of understanding the fundamental principles of NMR spectroscopy.

References

- AIP Publishing. (n.d.). Proton NMR Spectra of Disubstituted Benzenes.

- YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1.

- OpenOChem Learn. (n.d.). Interpreting 1H NMR Spectra.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

- KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II).

- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.

- The Royal Society of Chemistry. (n.d.). Experimental Details.

- KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II).

- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes.

- PubMed. (2011, August 25). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane.

- ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes.

- PubMed. (2011, August 25). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane.

- University of Calgary. (n.d.). 1H NMR Chemical Shifts.

- University of Calgary. (n.d.). 1H NMR Chemical Shifts.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. azooptics.com [azooptics.com]

- 3. 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

A Comparative Guide to the Spectroscopic Fingerprints of Pentylcyclohexyl Benzoates: Unveiling the Ester Linkage

For researchers and professionals in the fields of materials science and drug development, the precise characterization of molecular structures is paramount. Pentylcyclohexyl benzoates, a class of compounds often utilized in liquid crystal formulations and as specialty chemical intermediates, possess a core ester linkage that dictates their chemical and physical properties. This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopic peaks of the ester functional group in these molecules. We will explore the theoretical underpinnings of these vibrational modes, present comparative data, and contrast the utility of FTIR with alternative analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Vibrational Tale of an Ester: Decoding the FTIR Spectrum

FTIR spectroscopy serves as a rapid and powerful tool for identifying functional groups within a molecule. The technique is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.

For an ester such as a pentylcyclohexyl benzoate, the most informative region of the FTIR spectrum lies between approximately 1000 and 3000 cm⁻¹. The key to identifying the ester linkage is not a single peak, but rather a combination of characteristic absorptions arising from the carbonyl (C=O) and carbon-oxygen (C-O) bonds.

The Dominant Carbonyl (C=O) Stretch

The most prominent and readily identifiable feature in the FTIR spectrum of an ester is the intense, sharp absorption band corresponding to the C=O stretching vibration. For pentylcyclohexyl benzoates, which are aromatic esters due to the phenyl group attached to the carbonyl carbon, this peak is typically observed in the range of 1715-1730 cm⁻¹ [1][2]. The conjugation of the carbonyl group with the aromatic benzene ring slightly lowers the vibrational frequency compared to saturated aliphatic esters (which typically appear at 1735-1750 cm⁻¹)[1][3]. This is because the resonance effect delocalizes the pi electrons of the carbonyl bond, slightly weakening it and thus reducing the energy required to excite its stretching vibration.

The "Rule of Three": The C-O Stretching Region

While the C=O stretch is a strong indicator, the presence of two distinct C-O single bond stretches provides definitive confirmation of the ester group. Aromatic esters are often described as following a "Rule of Three," referring to the three strong peaks that dominate the central part of their spectra: the C=O stretch and two C-O stretches.[4]

-

Asymmetric C-C-O Stretch (Acyl-Oxygen): This vibration involves the stretching of the C-O bond adjacent to the carbonyl group and the C-C bond of the benzene ring. For aromatic esters, this results in a strong absorption band in the 1250-1310 cm⁻¹ region.[2][4]

-